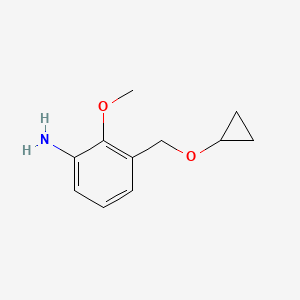![molecular formula C10H19F3N2O2 B13235447 5-Amino-6-[(propan-2-yl)amino]-3-(trifluoromethyl)hexanoic acid](/img/structure/B13235447.png)
5-Amino-6-[(propan-2-yl)amino]-3-(trifluoromethyl)hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-6-[(propan-2-yl)amino]-3-(trifluoromethyl)hexanoic acid is a synthetic organic compound characterized by its unique structure, which includes an amino group, an isopropylamino group, and a trifluoromethyl group attached to a hexanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-[(propan-2-yl)amino]-3-(trifluoromethyl)hexanoic acid typically involves multiple steps, starting from readily available precursors. One common approach is to begin with the appropriate hexanoic acid derivative, which undergoes a series of reactions to introduce the amino, isopropylamino, and trifluoromethyl groups. Key steps may include:
Amination: Introduction of the amino group through nucleophilic substitution.
Isopropylation: Addition of the isopropylamino group via reductive amination.
Trifluoromethylation: Incorporation of the trifluoromethyl group using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalytic processes can enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-6-[(propan-2-yl)amino]-3-(trifluoromethyl)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the hexanoic acid backbone can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
5-Amino-6-[(propan-2-yl)amino]-3-(trifluoromethyl)hexanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 5-Amino-6-[(propan-2-yl)amino]-3-(trifluoromethyl)hexanoic acid involves its interaction with specific molecular targets and pathways. The amino and isopropylamino groups can form hydrogen bonds with target proteins, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Amino-6-cyclohexyl-4-hydroxy-2-isopropyl-hexanoic acid
- 5-Amino-6-methyl-3-(trifluoromethyl)hexanoic acid
Uniqueness
5-Amino-6-[(propan-2-yl)amino]-3-(trifluoromethyl)hexanoic acid is unique due to the presence of both an isopropylamino group and a trifluoromethyl group, which confer distinct chemical and biological properties. These features differentiate it from similar compounds and contribute to its specific applications and effects.
Propriétés
Formule moléculaire |
C10H19F3N2O2 |
|---|---|
Poids moléculaire |
256.27 g/mol |
Nom IUPAC |
5-amino-6-(propan-2-ylamino)-3-(trifluoromethyl)hexanoic acid |
InChI |
InChI=1S/C10H19F3N2O2/c1-6(2)15-5-8(14)3-7(4-9(16)17)10(11,12)13/h6-8,15H,3-5,14H2,1-2H3,(H,16,17) |
Clé InChI |
QDLMXPLFAUQMFH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NCC(CC(CC(=O)O)C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-methyl-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate](/img/structure/B13235366.png)
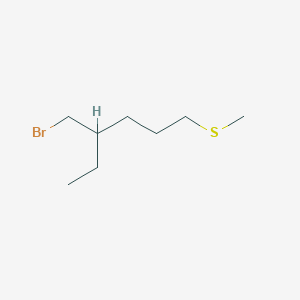
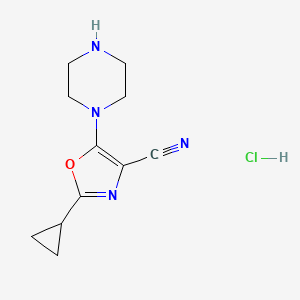

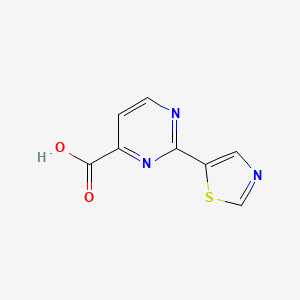
![6-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13235407.png)
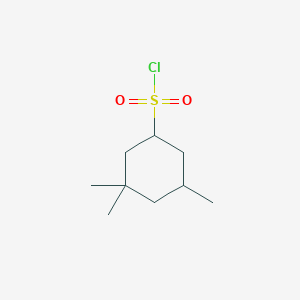

![8-Oxa-2-azaspiro[4.6]undecane-4-carboxylic acid](/img/structure/B13235419.png)
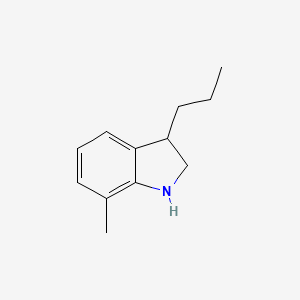
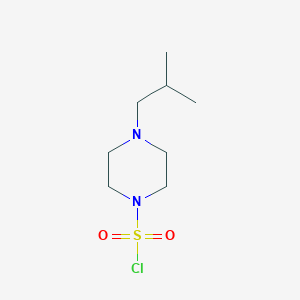
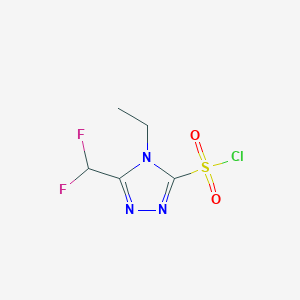
![2-[1-(Aminomethyl)cyclohexyl]-2-hydroxypropanal](/img/structure/B13235444.png)
